Esmolol Acid-d7 is a deuterated form of esmolol, a short-acting, cardio-selective beta-blocker primarily used in clinical settings for managing tachycardia and hypertension. This compound is particularly notable for its rapid onset and short duration of action, making it suitable for acute situations where quick control of heart rate is necessary. Esmolol Acid-d7 is synthesized to facilitate pharmacokinetic studies and metabolic profiling due to the incorporation of deuterium, which alters its isotopic properties without significantly changing its chemical behavior.
Esmolol Acid-d7 is derived from esmolol, which was first synthesized in the 1980s. The original compound was developed to provide effective management of cardiac conditions with minimal side effects. The deuterated variant, Esmolol Acid-d7, is produced through specific synthetic routes that incorporate deuterium into the molecular structure, enhancing the compound's stability and allowing for better tracking in metabolic studies and research applications.
Esmolol Acid-d7 belongs to the class of beta-adrenergic antagonists (beta-blockers). It is classified as a class II antiarrhythmic agent due to its ability to modulate cardiac rhythm by blocking beta-1 adrenergic receptors in the myocardium. The deuterated form serves as a valuable tool in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of Esmolol Acid-d7 involves several key steps, typically starting from precursor compounds that are modified to introduce deuterium atoms. The general synthetic route can be outlined as follows:
Technical details regarding these processes can be found in patent literature, which often describes optimized conditions for yield and purity .
The molecular structure of Esmolol Acid-d7 retains the core framework of esmolol but includes deuterium atoms at specific positions. The structural formula can be represented as follows:
This indicates that seven hydrogen atoms have been replaced by deuterium, affecting the compound's isotopic composition.
Esmolol Acid-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Technical details on these reactions can be referenced from pharmacological studies that explore the metabolism and elimination pathways of beta-blockers .
Esmolol Acid-d7 functions primarily as a competitive antagonist at beta-1 adrenergic receptors located in cardiac myocytes. Its mechanism involves:
These actions collectively lead to reduced myocardial oxygen demand and improved hemodynamic stability during episodes of tachycardia or hypertension .
Relevant analyses often include spectroscopic methods (NMR, MS) to confirm structural integrity and purity during synthesis .
Esmolol Acid-d7 serves multiple roles in scientific research:
This compound is particularly valuable in understanding how modifications at a molecular level can influence pharmacological properties and therapeutic outcomes.
Esmolol Acid-d7 (chemical name: 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid) is a deuterium-labeled derivative of the β-blocker metabolite esmolol acid. Its molecular formula is C₁₅H₁₆D₇NO₄, with a molecular weight of 288.39 g/mol . Deuterium atoms replace seven hydrogen atoms at the isopropylamino group (–N–CH(CH₃)₂), specifically at the methyl groups (positions C1 and C2) and the methine hydrogen (position C3) (Figure 1) [6] [8]. This labeling pattern is confirmed by the isomeric SMILES notation: [²H]C([²H])([²H])C([²H])(C([²H])([²H])[²H])NCC(COC₁=CC=C(C=C₁)CCC(=O)O)O . The isotopic purity typically exceeds 95%, as validated by nuclear magnetic resonance (NMR) and mass spectrometry [8].
Key structural features:
Table 1: Deuterium Labeling Positions in Esmolol Acid-d7
Atomic Position | Chemical Group | Number of D Atoms | Isotopic Substitution |
---|---|---|---|
C1 | Methyl group 1 | 3 | –CD₃ |
C2 | Methyl group 2 | 3 | –CD₃ |
C3 | Methine position | 1 | –CD– |
The deuteration minimally alters the core physicochemical properties of esmolol acid but significantly enhances its metabolic stability. Key properties include:
Table 2: Physicochemical Properties of Esmolol Acid-d7 vs. Native Compound
Property | Esmolol Acid-d7 | Esmolol Acid | Analytical Method |
---|---|---|---|
Molecular weight | 288.39 g/mol | 281.35 g/mol | High-resolution MS |
Exact mass | 288.2066 g/mol | 281.1628 g/mol | Q-TOF MS |
pKa (carboxyl group) | 4.2 ± 0.1 | 4.2 ± 0.1 | Potentiometric titration |
Plasma stability (t₁/₂) | 48 ± 3 min | 32 ± 2 min | LC-MS/MS (human plasma) |
Deuteration influences molecular dynamics through the kinetic isotope effect (KIE), where C–D bonds exhibit higher stability than C–H bonds due to lower zero-point vibrational energy. Computational and experimental analyses reveal:
Functional implications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7